3-{[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}-2-{[(pyridin-3-yl)methyl]amino}propanoic acid
Description
This compound is a multifunctional small molecule characterized by a 4,5,6,7-tetrahydro-1-benzothiophene core substituted with an ethoxycarbonyl group at position 3, a carbamoyl linker, and a propanoic acid backbone modified with a pyridin-3-ylmethylamino moiety. Its structural complexity suggests possible applications in drug discovery, particularly in targeting enzymes like histone deacetylases (HDACs) or cyclooxygenases (COXs), given the prevalence of similar scaffolds in such inhibitors .
Properties
IUPAC Name |
4-[(3-ethoxycarbonyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-4-oxo-2-(pyridin-3-ylmethylamino)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O5S/c1-2-29-21(28)18-14-7-3-4-8-16(14)30-19(18)24-17(25)10-15(20(26)27)23-12-13-6-5-9-22-11-13/h5-6,9,11,15,23H,2-4,7-8,10,12H2,1H3,(H,24,25)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSLVRMSGZQSITE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CC(C(=O)O)NCC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Esterification
- Activation of Carboxylic Acid : Reacting 3-carboxy-4,5,6,7-tetrahydro-1-benzothiophene with thionyl chloride (SOCl₂) to form the acyl chloride.
- Ethanol Quenching : Treating the acyl chloride with ethanol in the presence of a base (e.g., triethylamine) yields the ethoxycarbonyl derivative.
Conditions :
Alternative Carboxylation
Visible-light-mediated carboxylation using CO₂ and a hydrogen atom transfer (HAT) catalyst (e.g., triisopropylsilanethiol) can functionalize benzylic positions, though this method is less common for tetrahydrobenzothiophenes.
Formation of the 2-Carbamoyl Group
The carbamoyl group at position 2 is installed via amidation:
- Generation of 2-Amino Intermediate : Nitration followed by reduction or direct amination of the benzothiophene core.
- Carbamoyl Coupling : Reacting the 2-amino derivative with chloroformate or using coupling agents:
Critical Note : CDI-mediated coupling minimizes racemization, making it preferable for stereosensitive applications.
Synthesis of 2-{[(Pyridin-3-yl)Methyl]Amino}Propanoic Acid
This fragment is synthesized via reductive amination or direct coupling:
Reductive Amination :
Direct Amide Formation :
Characterization Data :
Final Coupling of Fragments
The propanoic acid derivative is conjugated to the benzothiophene carbamoyl group via amide bond formation:
- Activation of Propanoic Acid : Convert the carboxylic acid to an acyl chloride using oxalyl chloride.
- Amidation : React with the 2-amino-benzothiophene derivative under basic conditions (e.g., NaOH).
Optimized Protocol :
Analytical Data and Validation
Spectroscopic Confirmation :
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, pyridine-H), 7.75 (d, J = 7.8 Hz, 1H), 3.98 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.25 (m, 2H, CH₂NH).
- ¹³C NMR : 171.2 (COOH), 165.4 (C=O), 149.8 (pyridine-C).
Purity :
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
3-{[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}-2-{[(pyridin-3-yl)methyl]amino}propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research may explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 3-{[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}-2-{[(pyridin-3-yl)methyl]amino}propanoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of signaling cascades.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues with Benzothiophene Cores
- Ethyl 2-{[3-(Acetylsulfanyl)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (CAS 333774-29-1): This analogue shares the 4,5,6,7-tetrahydro-1-benzothiophene core and ethoxycarbonyl group with the target compound. However, it replaces the pyridinylmethylamino-propanoic acid moiety with an acetylsulfanyl-propanoyl chain. The molecular formula (C₁₆H₂₁NO₄S₂ vs. the target’s estimated C₂₀H₂₃N₃O₅S) reflects differences in polarity and hydrogen-bonding capacity, which may influence pharmacokinetics (e.g., solubility, membrane permeability) .
Propanoic Acid Derivatives with Anti-Inflammatory Potential
- NSAID Conjugates (Compounds 5–13 in ): Derivatives such as 3-(2-(4-isobutylphenyl)propanamido)propanoic acid (Compound 5) and its pyrrolidine counterparts (Compounds 8–10) exhibit structural overlap with the target compound’s propanoic acid group. These molecules are designed to enhance anti-inflammatory activity by combining NSAID motifs with amino acid backbones.
Thiazolidinone-Propanoic Acid Hybrids
- (S)-2-(5-((3-(4-Methoxyphenyl)-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid (Compound 13c): This hybrid molecule () features a thiazolidinone ring linked to a propanoic acid group. While structurally distinct from the target compound, both share a focus on rigid heterocyclic cores (benzothiophene vs. thiazolidinone) and acidic termini, suggesting overlapping applications in enzyme inhibition or anti-inflammatory therapy.
Computational Similarity and Bioactivity Profiling
Tanimoto Coefficient-Based Comparisons
Using the Tanimoto coefficient (Tc), a widely validated metric for structural similarity (), the target compound can be compared to known bioactive molecules. For example:
- SAHA (Vorinostat): A hydroxamate-based HDAC inhibitor with Tc > 0.7 when compared to benzothiophene derivatives (). The target compound’s carbamoyl and pyridine groups may mimic SAHA’s zinc-binding and surface interaction motifs, though its propanoic acid tail differs from SAHA’s hydroxamate.
- Aglaithioduline: A natural product with ~70% similarity to SAHA (). Its alignment with the target compound would depend on shared pharmacophores, such as aromatic cores and hydrogen-bond donors.
Bioactivity Clustering
demonstrates that compounds with similar bioactivity profiles often cluster structurally. If the target compound exhibits HDAC or COX inhibition, it would likely group with benzothiophene-based inhibitors (e.g., ) or propanoic acid NSAID hybrids ().
Comparative Data Table
Key Research Findings
- Structural Flexibility vs.
- Solubility and Bioavailability: The pyridine and propanoic acid groups may improve water solubility compared to purely hydrophobic benzothiophene derivatives (), though esterification (e.g., ethoxycarbonyl) could reduce intestinal absorption .
- SAR Insights : The carbamoyl linker’s length and substituents (e.g., pyridine vs. phenyl) are critical for target engagement, as seen in QSAR models ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
